molecular formula C14H10N4O2 B057154 [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- CAS No. 164265-78-5

[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-

Cat. No.: B057154
CAS No.: 164265-78-5
M. Wt: 266.25 g/mol
InChI Key: USAWIVMZUYOXCF-UHFFFAOYSA-N
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Description

Valsartan Acid, known chemically as (S)-3-methyl-2-(N-{[2’-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid, is a pharmaceutical compound primarily used in the treatment of hypertension and heart failure.

Biochemical Analysis

Biochemical Properties

Valsartan acid interacts with the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Cellular Effects

Valsartan acid affects various types of cells and cellular processes. It influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the renin-angiotensin-aldosterone system (RAAS), which plays an important role in the regulation of kidney, vascular, and cardiac functions .

Molecular Mechanism

The molecular mechanism of action of Valsartan acid involves the blockade of the angiotensin II receptor 1 (AT1). By selectively binding to this receptor, it prevents angiotensin II from binding and exerting its hypertensive effects . This leads to a reduction in vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly absorbed orally and has limited volume of distribution, indicating that it does not distribute into tissues extensively .

Dosage Effects in Animal Models

In animal models, the effects of Valsartan acid vary with different dosages. For instance, in a study on rats, it was found that Valsartan acid improved cardiac function and reduced afterload .

Metabolic Pathways

Valsartan acid is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and proteins like angiotensin II.

Transport and Distribution

Valsartan acid is transported and distributed within cells and tissues. The steady-state volume of distribution of Valsartan acid after intravenous administration is small (17 L), indicating that Valsartan acid does not distribute into tissues extensively .

Subcellular Localization

Given its role in the RAAS pathway, it is likely to be localized in areas where this pathway is active, such as the plasma membrane where the angiotensin II receptor is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Acid typically involves a multi-step process. One common method starts with 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions including tetrazole ring formation catalyzed by Lewis acid . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key steps in these synthetic routes are often optimized in batch processes before being transferred to continuous flow processes for industrial production.

Industrial Production Methods: Industrial production of Valsartan Acid often employs continuous flow synthesis to enhance efficiency and yield. For instance, the Suzuki-Miyaura cross-coupling reaction is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst in a packed-bed reactor . This method allows for the large-scale production of Valsartan Acid with high purity and yield.

Comparison with Similar Compounds

  • Telmisartan
  • Candesartan
  • Losartan
  • Olmesartan
  • Irbesartan

Comparison: Valsartan Acid is unique among angiotensin II receptor blockers due to its specific binding affinity and pharmacokinetic properties. Unlike some other compounds in this class, Valsartan Acid does not require metabolic activation to exert its effects . Additionally, it has a relatively short half-life compared to other angiotensin II receptor blockers, which can influence dosing frequency and patient compliance .

Properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAWIVMZUYOXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881090
Record name Valsartan acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164265-78-5
Record name Valsartan acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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